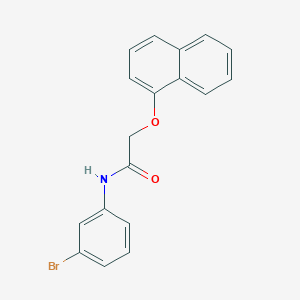
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is also known as CI-994. The compound has been found to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide involves the inhibition of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC enzymes, 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide can increase the acetylation of histone proteins, leading to the activation of gene transcription. This can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to anti-cancer effects.
Biochemical and Physiological Effects:
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been found to have anti-inflammatory and anti-angiogenic effects. It has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of the compound in high yields with good purity. The compound has also been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential therapeutic effects in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the compound's potential as a drug candidate for clinical use should be further explored.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,5-dimethylaniline in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-cancer activity by inhibiting histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's disease.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)14(8-10)18-16(19)13-9-12(17)6-7-15(13)20-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
QILQUPWYEXCZPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



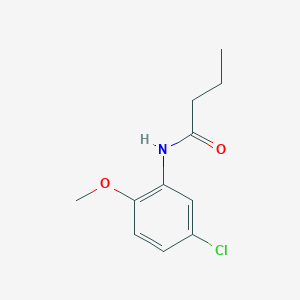
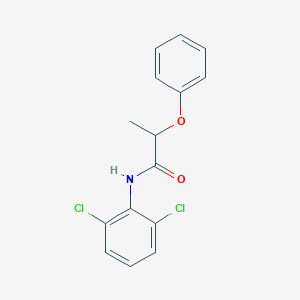


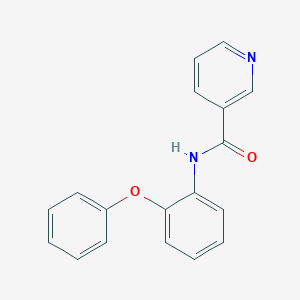
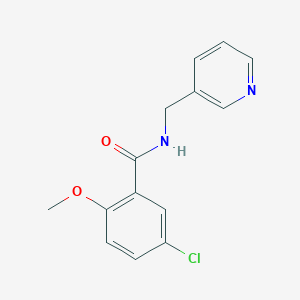
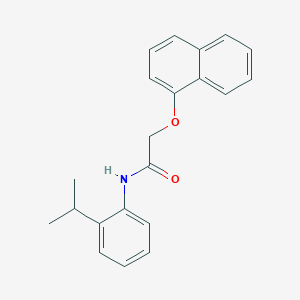
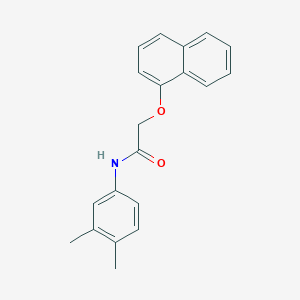
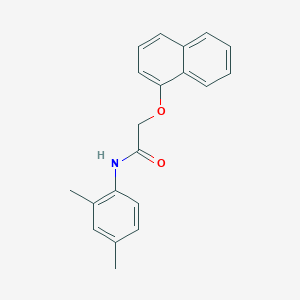

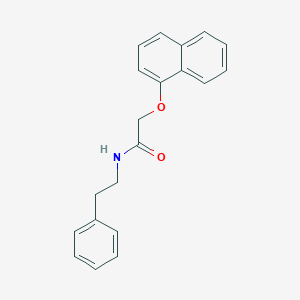

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
